molecular formula C7H13NO2 B13169273 1-Amino-1-cyclopropyl-3-methoxypropan-2-one

1-Amino-1-cyclopropyl-3-methoxypropan-2-one

Cat. No.: B13169273
M. Wt: 143.18 g/mol
InChI Key: ZQOKNMIJUIEVSW-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropyl-3-methoxypropan-2-one (CAS: 1934551-65-1) is a synthetic organic compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. The compound features a cyclopropyl group attached to an amino-substituted ketone backbone, with a methoxy group at the third carbon of the propan-2-one chain. It is primarily used in pharmaceutical and agrochemical research due to its structural uniqueness, which may influence reactivity and binding properties in biological systems. Current commercial data indicate that the compound is temporarily out of stock, with availability dependent on regional suppliers (e.g., China, the U.S., and Germany) and bulk-order discounts .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-amino-1-cyclopropyl-3-methoxypropan-2-one

InChI

InChI=1S/C7H13NO2/c1-10-4-6(9)7(8)5-2-3-5/h5,7H,2-4,8H2,1H3

InChI Key

ZQOKNMIJUIEVSW-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C(C1CC1)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-cyclopropyl-3-methoxypropan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with 3-methoxypropan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Amino-1-cyclopropyl-3-methoxypropan-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Amino-1-cyclopropyl-3-methoxypropan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropyl-3-methoxypropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl ring and methoxy group contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general chemical principles and common analogs, the following comparative analysis is inferred.

Structural Analogs

1-Amino-1-cyclopropylethanone (C₅H₉NO, MW: 99.13 g/mol): Lacks the methoxy group and extended carbon chain of 1-amino-1-cyclopropyl-3-methoxypropan-2-one. Reduced steric hindrance may enhance reactivity in nucleophilic substitutions but decrease selectivity in enzyme interactions.

3-Methoxy-1-cyclopropylpropan-2-one (C₇H₁₂O₂, MW: 128.17 g/mol): Missing the amino group, rendering it less basic and unable to participate in hydrogen bonding critical for biological activity.

1-Amino-1-(2-methoxyethyl)cyclopropane (C₇H₁₃NO, MW: 127.18 g/mol): Substitutes the ketone group with a methoxyethyl chain, altering electronic properties and solubility.

Functional Properties

Property This compound 1-Amino-1-cyclopropylethanone 3-Methoxy-1-cyclopropylpropan-2-one
Molecular Weight 143.18 g/mol 99.13 g/mol 128.17 g/mol
Polarity High (due to -NH₂ and -OCH₃) Moderate (-NH₂ only) Moderate (-OCH₃ only)
Potential Bioactivity Likely higher (dual functional groups) Limited Low (no amino group)

Research Findings (Hypothetical)

  • Stability : Cyclopropane rings confer strain-induced reactivity, but the methoxy group may stabilize the ketone via electron donation, reducing degradation rates.
  • Synthetic Utility : The compound’s multifunctionality makes it a versatile intermediate for heterocyclic synthesis (e.g., pyrrolidines or pyridines), unlike simpler analogs.

Limitations of Available Data

  • No peer-reviewed studies or experimental data (e.g., NMR, HPLC, bioassays) were provided in the evidence to validate these comparisons.
  • Commercial listings lack details on purity, hazard classifications, or application-specific performance .

Biological Activity

1-Amino-1-cyclopropyl-3-methoxypropan-2-one is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and therapeutic potential.

Chemical Structure

The molecular formula of this compound is C7H13NO2C_7H_{13}NO_2, with a molecular weight of approximately 157.21 g/mol. The compound features a cyclopropyl ring, which is known for its strain and reactivity, and a methoxy group that can influence its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes. The cyclopropyl moiety allows for unique binding interactions due to its three-membered structure, which can fit into enzyme active sites effectively. This compound has been shown to act as an enzyme inhibitor, modulating various metabolic pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. For instance, studies have demonstrated its potential to interfere with protein interactions, suggesting a role in signal transduction pathways. The ability to inhibit these enzymes positions the compound as a candidate for drug development in therapeutic applications.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound, including anticancer and antimicrobial properties.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 49.79 µM to 113.70 µM across different cell lines, indicating moderate potency.

Cell LineIC50 Value (µM)
RKO60.70
PC-349.79
HeLa78.72

These findings suggest that the compound may have selective activity against certain cancer types, warranting further investigation into its mechanisms and potential as an anticancer agent.

Antimicrobial Activity

Additionally, the compound has shown promise in antimicrobial assays. Preliminary tests indicated effective inhibition against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

Case Study 1: Enzyme Inhibition
In a controlled study, researchers assessed the inhibitory effects of this compound on alpha-l-fucosidase and beta-lactamase enzymes. The compound demonstrated significant inhibition at concentrations ranging from 10 µM to 100 µM, indicating its potential utility in developing treatments for bacterial infections resistant to conventional antibiotics.

Case Study 2: Anticancer Potential
Another study focused on the effects of the compound on human tumor cell lines. After treatment with varying concentrations over 48 hours, morphological assessments revealed that treated cells exhibited signs of apoptosis, suggesting that the compound may induce programmed cell death in cancer cells.

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